molecular formula C18H12F3N3O2 B2773110 N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040663-47-5

N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2773110
CAS No.: 1040663-47-5
M. Wt: 359.308
InChI Key: XLBFSELWRWCQEB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridazine ring, a difluorophenyl group, and a fluorobenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl and fluorobenzyl groups are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.

Biology: In biological research, N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide may be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to desired biological outcomes. The compound may modulate signaling pathways, enzyme activities, or receptor functions, depending on its application.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide

  • N-(2,4-difluorophenyl)-acetamide

  • N-(2,4-difluorophenyl)-benzamide

Uniqueness: N-(2,4-difluorophenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its pyridazine core and the presence of both difluorophenyl and fluorobenzyl groups

This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2/c19-12-3-1-2-11(8-12)10-24-17(25)7-6-16(23-24)18(26)22-15-5-4-13(20)9-14(15)21/h1-9H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBFSELWRWCQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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